1-Allylcyclopent-3-ene-1-carboxylic acid
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Overview
Description
“1-Allylcyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is also known by its IUPAC name "1-(prop-2-en-1-yl)cyclopent-3-ene-1-carboxylic acid" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11)
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Enantiomerically Pure Compound Synthesis
Research has illustrated the use of similar cyclic compounds in the synthesis of enantiomerically pure cyclopentene derivatives, which are crucial for creating specific chiral molecules. One study described the asymmetric synthesis of cyclopent-2-ene-1-carboxylic acid via palladium-catalyzed allylic alkylations, showcasing the compound's potential in synthesizing enantiomerically pure (-)-chaulmoogric acid, a significant compound in medicinal chemistry (Seemann et al., 2003).
Novel Reaction Methodologies
Another application involves the development of novel synthetic methodologies using carboxylic acid derivatives. For instance, the use of N-allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction to construct alkaloid-type frameworks demonstrates the flexibility of cyclic carboxylic acids in complex organic synthesis (Sonaglia et al., 2012).
Synthesis of Pharmaceutically Relevant Structures
Research also extends to the synthesis of pharmaceutically relevant structures, highlighting the role of cyclopentene carboxylic acids in drug development. The creation of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases their potential as building blocks for developing new trifluoromethylated compounds, which are prevalent in pharmaceuticals due to their ability to modulate biological activity (Grellepois et al., 2012).
Advancements in Catalysis
Moreover, advancements in catalysis have been demonstrated through the cobalt-catalyzed carboxylation of allylic C(sp3)-H bonds with CO2, converting allylarenes into styrylacetic acid derivatives. This showcases a novel application of cyclopentene derivatives in eco-friendly synthetic processes, emphasizing the importance of sustainable chemistry (Michigami et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 1-Allylcyclopent-3-ene-1-carboxylic acid are currently unknown .
Mode of Action
It is known that carboxylic acid derivatives, such as this compound, can undergo nucleophilic addition-elimination reactions . The reactivity of these derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives play a role in various biochemical processes . For instance, they can participate in nucleophilic addition-elimination reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a carboxylic acid derivative, it is expected to have certain common characteristics such as being polar and potentially ionizable, which can influence its absorption and distribution . Specific details about its bioavailability, metabolism, and excretion are currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
1-prop-2-enylcyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNTAYRDVQABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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